molecular formula C20H16N2O4 B5724234 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid

2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid

Cat. No. B5724234
M. Wt: 348.4 g/mol
InChI Key: BENWAOGZGKQJLA-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid, also known as HNE-EHB, is a synthetic compound that has been synthesized for its potential use as an anti-inflammatory and anti-cancer agent. This compound has been the subject of several scientific studies, which have investigated its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in future research.

Mechanism of Action

The mechanism of action of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the use of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid in lab experiments.

Future Directions

There are several potential future directions for the use of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid in scientific research. One direction is to investigate the mechanism of action of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid in more detail, which could lead to the development of more effective anti-inflammatory and anti-cancer agents. Another direction is to investigate the use of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Finally, future research could investigate the use of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid in animal models of other diseases, such as neurodegenerative diseases, to determine its potential therapeutic effects.

Synthesis Methods

The synthesis of 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid involves the reaction of 3-hydroxy-2-naphthoic acid with ethyl chloroacetate to form ethyl 3-(3-hydroxy-2-naphthoyl)acetate. This compound is then reacted with hydrazine hydrate to form ethyl 3-(3-hydrazinyl-2-naphthoyl)acetate. Finally, this compound is reacted with 2-bromo-1-(4-carboxyphenyl)ethanone to form 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid.

Scientific Research Applications

2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

2-[(E)-N-[(3-hydroxynaphthalene-2-carbonyl)amino]-C-methylcarbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-12(15-8-4-5-9-16(15)20(25)26)21-22-19(24)17-10-13-6-2-3-7-14(13)11-18(17)23/h2-11,23H,1H3,(H,22,24)(H,25,26)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENWAOGZGKQJLA-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(3-Hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid

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